molecular formula C15H16O8 B3152411 Ethyl 3,4,5-tris(acetyloxy)benzoate CAS No. 73607-60-0

Ethyl 3,4,5-tris(acetyloxy)benzoate

Cat. No.: B3152411
CAS No.: 73607-60-0
M. Wt: 324.28 g/mol
InChI Key: APEOYHMMWLHUAL-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-tris(acetyloxy)benzoate is an organic compound with the molecular formula C15H16O8 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by acetyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4,5-tris(acetyloxy)benzoate can be synthesized through the esterification of 3,4,5-trihydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,5-tris(acetyloxy)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield 3,4,5-trihydroxybenzoic acid and ethanol.

    Reduction: The compound can be reduced to form ethyl 3,4,5-trihydroxybenzoate.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: 3,4,5-trihydroxybenzoic acid and ethanol.

    Reduction: Ethyl 3,4,5-trihydroxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,4,5-tris(acetyloxy)benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a prodrug, where the acetyloxy groups can be hydrolyzed in vivo to release the active compound.

    Material Science: Utilized in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3,4,5-tris(acetyloxy)benzoate involves the hydrolysis of the acetyloxy groups to release 3,4,5-trihydroxybenzoic acid. This compound can then interact with various molecular targets, including enzymes and receptors, to exert its effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3,4,5-tris(acetyloxy)benzoate can be compared with other similar compounds such as:

    Ethyl 3,4,5-trihydroxybenzoate: Lacks the acetyloxy groups and has different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to differences in physical properties and reactivity.

Uniqueness

The presence of three acetyloxy groups in this compound makes it unique in terms of its reactivity and potential applications. These groups can be selectively hydrolyzed or substituted, providing a versatile platform for the synthesis of various derivatives.

Properties

IUPAC Name

ethyl 3,4,5-triacetyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O8/c1-5-20-15(19)11-6-12(21-8(2)16)14(23-10(4)18)13(7-11)22-9(3)17/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEOYHMMWLHUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660080
Record name Ethyl 3,4,5-tris(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73607-60-0
Record name Ethyl 3,4,5-tris(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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